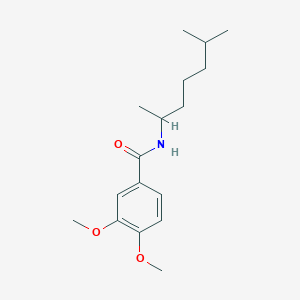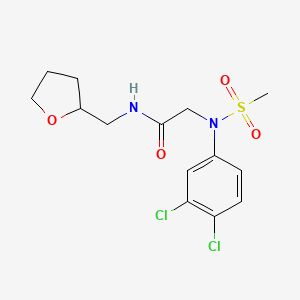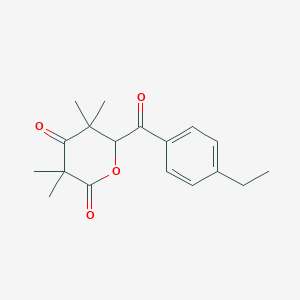
N-(1,5-dimethylhexyl)-3,4-dimethoxybenzamide
Descripción general
Descripción
N-(1,5-dimethylhexyl)-3,4-dimethoxybenzamide, also known as DMH-DIBOA, is a natural compound that belongs to the class of benzamides. It is derived from the roots of maize and is known for its various biological activities. In recent years, DMH-DIBOA has gained significant attention due to its potential therapeutic applications in medicine.
Mecanismo De Acción
N-(1,5-dimethylhexyl)-3,4-dimethoxybenzamide exerts its pharmacological effects through various mechanisms. It has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. N-(1,5-dimethylhexyl)-3,4-dimethoxybenzamide also inhibits the activity of angiogenic factors such as vascular endothelial growth factor (VEGF), which is involved in the growth of blood vessels. Additionally, N-(1,5-dimethylhexyl)-3,4-dimethoxybenzamide has been found to activate the Nrf2/ARE pathway, which plays a crucial role in the cellular defense against oxidative stress.
Biochemical and Physiological Effects:
N-(1,5-dimethylhexyl)-3,4-dimethoxybenzamide has been shown to have various biochemical and physiological effects. It has been found to decrease the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). N-(1,5-dimethylhexyl)-3,4-dimethoxybenzamide also reduces the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. Additionally, N-(1,5-dimethylhexyl)-3,4-dimethoxybenzamide has been found to inhibit the proliferation of cancer cells and induce apoptosis in tumor cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1,5-dimethylhexyl)-3,4-dimethoxybenzamide has several advantages for lab experiments. It is a natural compound that can be easily extracted from maize roots. N-(1,5-dimethylhexyl)-3,4-dimethoxybenzamide is also relatively stable and can be stored for long periods without degradation. However, one of the limitations of N-(1,5-dimethylhexyl)-3,4-dimethoxybenzamide is its low solubility in water, which can make it difficult to administer in in vitro experiments. Additionally, the purity of N-(1,5-dimethylhexyl)-3,4-dimethoxybenzamide can vary depending on the extraction and purification methods used, which can affect the reproducibility of results.
Direcciones Futuras
N-(1,5-dimethylhexyl)-3,4-dimethoxybenzamide has several potential future directions for research. One area of interest is the development of N-(1,5-dimethylhexyl)-3,4-dimethoxybenzamide as a potential therapeutic agent for the treatment of neurodegenerative diseases. Additionally, further research is needed to explore the potential of N-(1,5-dimethylhexyl)-3,4-dimethoxybenzamide as an antibacterial and antifungal agent. Another area of interest is the development of N-(1,5-dimethylhexyl)-3,4-dimethoxybenzamide analogs with improved solubility and potency. Finally, more studies are needed to elucidate the mechanism of action of N-(1,5-dimethylhexyl)-3,4-dimethoxybenzamide and its potential interactions with other compounds.
Conclusion:
In conclusion, N-(1,5-dimethylhexyl)-3,4-dimethoxybenzamide is a natural compound with various pharmacological activities. It has been found to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties. N-(1,5-dimethylhexyl)-3,4-dimethoxybenzamide exerts its effects through various mechanisms, including the inhibition of COX-2 and VEGF. N-(1,5-dimethylhexyl)-3,4-dimethoxybenzamide has several advantages for lab experiments, but its low solubility and variable purity can be limitations. Future research on N-(1,5-dimethylhexyl)-3,4-dimethoxybenzamide could lead to the development of new therapeutic agents for the treatment of various diseases.
Aplicaciones Científicas De Investigación
N-(1,5-dimethylhexyl)-3,4-dimethoxybenzamide has been extensively studied for its pharmacological activities. It has been shown to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties. N-(1,5-dimethylhexyl)-3,4-dimethoxybenzamide has also been found to exhibit neuroprotective effects and can be used as a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, N-(1,5-dimethylhexyl)-3,4-dimethoxybenzamide has been shown to have antifungal and antibacterial activities, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
3,4-dimethoxy-N-(6-methylheptan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3/c1-12(2)7-6-8-13(3)18-17(19)14-9-10-15(20-4)16(11-14)21-5/h9-13H,6-8H2,1-5H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCFLERLVRHBAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)NC(=O)C1=CC(=C(C=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-({[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}carbonyl)propyl N-benzoylleucinate](/img/structure/B3978382.png)
![ethyl 4-[(3-phenylbutanoyl)amino]benzoate](/img/structure/B3978388.png)

![sec-butyl 6-{[(4-methylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B3978412.png)
![1-(9H-carbazol-9-yl)-3-[2-(3-cyclohexen-1-yl)-1H-benzimidazol-1-yl]-2-propanol](/img/structure/B3978413.png)
![6-{[6-(benzyloxy)-3-pyridazinyl]oxy}-N,N,N',N'-tetramethyl-1,3,5-triazine-2,4-diamine](/img/structure/B3978416.png)
![3-{5-(4-bromophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}propanoic acid](/img/structure/B3978422.png)
![(2-furylmethyl){2-nitro-5-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}amine](/img/structure/B3978432.png)

![N-{2-[4-(3-bromobenzoyl)-1-piperazinyl]ethyl}-N'-(4-methoxyphenyl)ethanediamide](/img/structure/B3978437.png)
![2-(1-adamantyl)-N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethyl]acetamide](/img/structure/B3978469.png)
![N-[(4-bromophenyl)(phenyl)methyl]-2,2-diphenylacetamide](/img/structure/B3978477.png)

![4-{[(1,5-dimethylhexyl)amino]carbonyl}phenyl acetate](/img/structure/B3978488.png)